PF 514273

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Pancreatic Cancer Treatment

Specific Scientific Field: Medical Oncology

Summary of the Application: Dimethylenastron has been studied for its effects on pancreatic cancer cells. It is a specific inhibitor of Eg5, a mitotic kinesin that plays a critical role in bipolar spindle assembly .

Methods of Application: In the study, human pancreatic cancer cell lines PANC1, EPP85, BxPC3, CFPAC1, and AsPAC1 were used. The researchers examined Eg5 expression using immunofluorescence microscopy. They analyzed cell migration and invasion with wound healing and transwell assays. Cell proliferation was examined using sulforhodamine B and MTT assays .

Results or Outcomes: Eg5 expression was 9–16-fold up-regulated in the 5 pancreatic cancer cell lines. Treatment of PANC1 pancreatic cancer cells with dimethylenastron (3 and 10 μmol/L) for 24 h suppressed the migratory ability of the cancer cells in a concentration-dependent manner. The invasion ability of the cancer cells was also reduced by the treatment .

Application in Apoptosis Research

Specific Scientific Field: Cell Biology

Summary of the Application: Dimethylenastron has been used in apoptosis research, particularly in the context of multiple myeloma cells .

Methods of Application: The study involved the use of multiple myeloma cells. The researchers examined the effects of Dimethylenastron on cell cycle progression, apoptosis, and the up-regulation of heat shock protein 70 (Hsp70) .

Results or Outcomes: The researchers found that Dimethylenastron halted cell cycle progression in mitosis and induced apoptosis. It activated the PI3K/Akt pathway, which in turn caused a remarkable transcriptional up-regulation of Hsp70 .

Application in Neurodegenerative Diseases Research

Specific Scientific Field: Neuroscience

Methods of Application: The study involves uncovering common mechanistic roots of neurodegenerative disease and promising targets for new treatments .

Results or Outcomes: The research provides unique opportunities for collaboration that will lead to efforts in preventing neurodegeneration .

Application in Alzheimer’s Disease Research

Specific Scientific Field: Neurology

Summary of the Application: Dimethylenastron is being explored in the context of Alzheimer’s disease research. The focus is on early detection and medical image classification for various stages of Alzheimer’s disease .

Methods of Application: The study involves the use of convolutional neural networks (CNN) for image pre-processing and feature extraction from MRI images. The features extracted are then categorized using various machine learning techniques .

Results or Outcomes: The research has shown promising results with high accuracy rates for the early detection of Alzheimer’s disease .

Application in Cardiovascular Diseases Research

Specific Scientific Field: Cardiovascular Research

Methods of Application: The study involves uncovering common mechanistic roots of cardiovascular disease and promising targets for new treatments .

Results or Outcomes: The research provides unique opportunities for collaboration that will lead to efforts in preventing cardiovascular diseases .

Application in Diabetes Research

Specific Scientific Field: Endocrinology

Summary of the Application: While Dimethylenastron itself hasn’t been directly linked to diabetes research, its role in cellular processes could potentially be applied in this field. For instance, the use of nanoparticles in managing diabetes mellitus has been highlighted, and given Dimethylenastron’s role in cellular mechanisms, it could potentially be explored in this context .

Methods of Application: The study involves the use of nanoparticles in the diagnosis and treatment of diabetes .

Results or Outcomes: The research has shown promising results with high accuracy rates for the early detection of diabetes .

PF 514273 is a synthetic compound that functions as a selective antagonist of the cannabinoid type 1 receptor (CB1). Its chemical formula is C21H17Cl2F2N3O2, and it is classified as a bicyclic lactam-based derivative. The compound has garnered attention for its potential applications in various therapeutic areas, particularly in modulating the effects of cannabinoids in the central nervous system.

- Dimethylenastron acts as a specific inhibitor of kinesin Eg5, a protein essential for proper cell division during mitosis [].

- It binds to the motor domain of Eg5, an allosteric site, and disrupts its ATPase activity, which is required for its function in spindle formation [].

- By inhibiting Eg5, Dimethylenastron disrupts cell division, leading to cell death in cancer cells [].

PF 514273 exhibits specific interactions with the CB1 receptor, inhibiting its activity. This inhibition can be studied through various biochemical assays where PF 514273 is applied to observe changes in receptor signaling pathways. The compound's ability to block CB1 receptor-mediated effects is crucial for understanding its role in modulating neurotransmitter release and synaptic transmission.

Research indicates that PF 514273 effectively inhibits the actions of anandamide, an endocannabinoid involved in pain modulation and other physiological processes. In experimental models, PF 514273 has been shown to alter nociceptive signaling pathways, demonstrating its potential utility in pain management and neurological disorders. For instance, studies have highlighted that PF 514273 can block the inhibition of excitatory postsynaptic currents induced by anandamide, thereby affecting pain perception and synaptic plasticity .

The synthesis of PF 514273 involves several key steps:

- Starting Materials: The synthesis typically begins with readily available precursors that undergo cyclization reactions.

- Formation of Bicyclic Structure: Through careful control of reaction conditions, a bicyclic lactam structure is formed.

- Purification: The product is purified using techniques such as chromatography to ensure high purity.

- Characterization: The final compound is characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.

These methods are essential for producing PF 514273 with consistent quality for research and potential therapeutic applications .

PF 514273 has several notable applications:

- Pain Management: Due to its role as a CB1 antagonist, it may be useful in developing treatments for chronic pain conditions.

- Addiction Studies: Research has explored its effects on ethanol-conditioned reward processes, indicating potential applications in addiction therapy .

- Neuroscience Research: It serves as a valuable tool for studying cannabinoid signaling pathways and their implications in various neurological disorders.

Interaction studies involving PF 514273 focus on its effects on neurotransmitter systems. For example:

- Anandamide Interaction: PF 514273 inhibits the effects of anandamide on CB1 receptors, demonstrating its specificity and potential therapeutic utility.

- Behavioral Studies: In vivo studies have assessed how PF 514273 influences behaviors related to reward and pain, providing insights into its pharmacological profile .

PF 514273 shares structural and functional similarities with several other compounds that target the cannabinoid system. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| PF 514273 | Bicyclic lactam | CB1 receptor antagonist | Selective action on cannabinoid pathways |

| Rimonabant | Benzamide derivative | CB1 receptor antagonist | Initially developed for obesity treatment |

| AM251 | Pyrrole derivative | CB1 receptor antagonist | Used primarily in research settings |

| SR141716A | Phenylpyrrole derivative | CB1 receptor antagonist | Investigated for anxiety and depression |

PF 514273 is distinguished by its specific bicyclic lactam structure, which may confer unique pharmacokinetic properties compared to these other compounds.

PF-514273 emerged from Pfizer's systematic optimization of cannabinoid receptor antagonists during the mid-2000s obesity therapeutic research. The development team, led by Robert L. Dow, sought to address the limitations of first-generation CB1 antagonists like rimonabant, which exhibited psychiatric side effects potentially linked to CB2 cross-reactivity.

Key milestones:

- 2006: Initial synthesis and characterization of bicyclic lactam derivatives

- 2009: Publication of structure-activity relationship (SAR) studies demonstrating 10,000-fold CB1/CB2 selectivity

- 2014: Behavioral studies confirming in vivo efficacy for appetite suppression

The molecular design strategically replaced traditional inverse agonist scaffolds with a conformationally restricted lactam system, reducing off-target interactions while maintaining high CB1 binding affinity.

Chemical Classification and Nomenclature

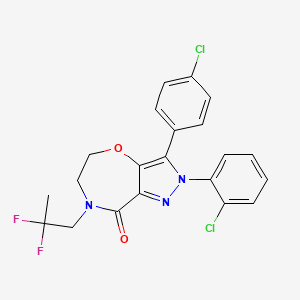

PF-514273 belongs to the pyrazolo-oxazepine class of heterocyclic compounds with the following characteristics:

The core structure features:

- Pyrazolo[3,4-f]oxazepin-8-one bicyclic system

- 2-chlorophenyl at position 2

- 4-chlorophenyl at position 3

- 2,2-difluoropropyl chain at position 7

X-ray crystallography (CCDC 786831) confirms a planar conformation with dihedral angles of 85.3° between the chlorophenyl substituents, optimizing CB1 binding pocket accommodation.

Position in Cannabinoid Receptor Pharmacology Research

PF-514273 occupies a unique niche due to its pharmacological profile:

Key Differentiators from Classical CB1 Antagonists

| Parameter | PF-514273 | Rimonabant |

|---|---|---|

| CB1 K~i~ (nM) | 1.0 | 1.8 |

| CB2 Selectivity Ratio | >10,000:1 | 140:1 |

| Inverse Agonism | Neutral Antagonist | Strong Inverse Agonist |

| Blood-Brain Barrier Penetration | Moderate | High |

This selectivity profile enables researchers to:

- Disentangle CB1-specific effects from CB2-mediated responses

- Study peripheral vs central endocannabinoid functions

- Develop tissue-specific CB1 modulators

Recent applications include:

- Elucidating CB1's role in hepatic lipid metabolism

- Investigating cannabinoid-opioid receptor crosstalk in pain pathways

- Mapping allosteric CB1 modulation sites

The compound's neutral antagonism (vs inverse agonism) provides critical insights into constitutive CB1 receptor activity, with studies showing 73% suppression of basal signaling in HEK293 cells expressing human CB1.

Key Starting Materials

The synthesis of PF 514273 requires several essential starting materials that form the core structural components of the final compound [1] [2]. The key starting materials include pyrazole-based intermediates, chlorinated aromatic compounds, and fluorinated alkyl chains, as detailed in the following table:

| Component | Chemical Identity | Role in Synthesis |

|---|---|---|

| Pyrazole Core | Pyrazolo[3,4-f] [1] [3]oxazepin-8(5H)-one | Core bicyclic scaffold |

| 2-Chlorophenyl Substituent | 2-Chlorophenyl hydrazine derivative | N-2 substituent |

| 4-Chlorophenyl Substituent | 4-Chlorophenyl moiety | C-3 substituent |

| 2,2-Difluoropropyl Chain | 2,2-Difluoropropylamine | N-7 substituent |

| Oxazepin Ring System | Seven-membered lactam ring | Key structural framework |

The synthetic approach to PF 514273 involves the construction of a bicyclic lactam-based scaffold through the formation of a pyrazolo[3,4-f] [1] [3]oxazepin-8(5H)-one core structure [2]. The starting materials are selected to introduce the specific substituents at defined positions on the heterocyclic framework, with particular emphasis on the 2-chlorophenyl and 4-chlorophenyl groups that contribute to the compound's selectivity and potency.

Synthetic Strategy

The synthetic strategy for PF 514273 follows a convergent approach that builds the bicyclic lactam framework through sequential heterocyclization reactions [2] [4]. The overall synthetic design involves conformational restriction of the cannabinoid receptor antagonist core to achieve enhanced selectivity and improved pharmacological properties.

The synthetic route begins with the preparation of appropriately substituted pyrazole intermediates, followed by the introduction of the oxazepin ring system through cyclization reactions. The strategy employs classical organic transformations including nucleophilic substitutions, cyclization reactions, and functional group modifications to assemble the target structure. The approach was designed to maintain favorable physicochemical properties while achieving the desired biological activity profile [2].

The synthetic pathway incorporates elements of medicinal chemistry optimization, where structural modifications are guided by structure-activity relationship studies. The bicyclic lactam core of PF 514273 arose through conformational restriction of earlier pyrrole-based cannabinoid receptor antagonists, representing a significant advancement in the field of cannabinoid receptor modulators [4].

Chemical Intermediates

Pyrazole-Based Intermediates

The synthesis of PF 514273 involves several key pyrazole-based intermediates that serve as building blocks for the final bicyclic structure [2] [4]. These intermediates are characterized by their pyrazole core structure with specific substitution patterns that enable subsequent cyclization reactions.

The pyrazole intermediates typically contain functional groups that facilitate the formation of the oxazepin ring system. These include hydroxyl groups, amino groups, and carbonyl functionalities that participate in ring-forming reactions. The preparation of these intermediates often involves standard pyrazole formation reactions, such as the condensation of hydrazines with carbonyl compounds or the cyclization of appropriate precursors [5] [6].

The substitution pattern on the pyrazole ring is critical for achieving the desired biological activity. The 2-chlorophenyl and 4-chlorophenyl substituents are introduced at specific positions to optimize binding affinity and selectivity for the cannabinoid receptor. The synthetic route allows for the systematic modification of these substituents to explore structure-activity relationships [2].

Oxazepin Formation

The formation of the oxazepin ring system represents a key step in the synthesis of PF 514273, creating the characteristic seven-membered lactam structure [2] [4]. This ring formation involves the cyclization of appropriately positioned functional groups on the pyrazole intermediate.

The oxazepin ring formation typically proceeds through nucleophilic attack of an amino group on a carbonyl carbon, followed by subsequent cyclization to form the seven-membered ring. The reaction conditions are carefully controlled to favor the formation of the desired regioisomer and to minimize side reactions that could lead to alternative ring systems [5].

The incorporation of the 2,2-difluoropropyl chain at the N-7 position of the oxazepin ring is achieved through alkylation reactions using appropriate fluorinated reagents. This substitution is important for the compound's biological activity and pharmacokinetic properties, as the difluoropropyl group contributes to metabolic stability and receptor selectivity [2].

Reaction Mechanisms

The reaction mechanisms involved in the synthesis of PF 514273 encompass several fundamental organic transformations that proceed through well-established pathways [2] [4]. The key mechanistic steps include nucleophilic substitution reactions, cyclization processes, and functional group transformations.

The formation of the pyrazole ring typically involves the condensation of hydrazine derivatives with carbonyl compounds, proceeding through imine formation followed by cyclization. The reaction mechanism involves nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by elimination of water to form the pyrazole ring system [6].

The oxazepin ring formation proceeds through an intramolecular cyclization mechanism where a nucleophilic nitrogen atom attacks an electrophilic carbon center, leading to ring closure. The reaction is facilitated by the conformational constraints imposed by the existing pyrazole ring, which positions the reactive groups in favorable orientations for cyclization [5].

The introduction of the halogenated aromatic substituents involves electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, depending on the specific synthetic approach employed. These reactions are regioselective and proceed through standard aromatic substitution mechanisms [2].

Purification and Characterization Techniques

The purification of PF 514273 and its intermediates employs standard organic chemistry techniques including column chromatography, recrystallization, and high-performance liquid chromatography [2] [7]. The compound is typically purified to a purity of ≥98% as determined by HPLC analysis.

| Property | Value |

|---|---|

| Molecular Formula | C21H17Cl2F2N3O2 |

| Molecular Weight (g/mol) | 452.28 |

| CAS Number | 851728-60-4 |

| Appearance | White to beige powder |

| Purity (HPLC) | ≥98% |

| Solubility in DMSO | >5 mg/mL (warmed) |

| Storage Temperature | -20°C |

| Stability Class | Combustible solids (Class 11) |

Characterization of PF 514273 involves multiple analytical techniques to confirm structure and purity. Nuclear magnetic resonance spectroscopy provides detailed structural information, while mass spectrometry confirms the molecular weight and fragmentation patterns. High-resolution mass spectrometry is used to determine the exact molecular formula [2].

The compound's identity is verified through comparison of spectroscopic data with literature values and through independent synthesis. X-ray crystallography has been employed to determine the three-dimensional structure of PF 514273, providing definitive confirmation of the molecular architecture [2].

Infrared spectroscopy is used to identify functional groups and confirm the presence of the lactam carbonyl and aromatic systems. The spectroscopic data are consistent with the proposed structure and support the successful synthesis of the target compound [7].

Stability Under Laboratory Conditions

PF 514273 demonstrates good stability under appropriate laboratory storage conditions, making it suitable for research applications [7] [8] [9]. The compound is classified as chemically stable when stored under recommended conditions.

| Storage Condition | Duration | Notes |

|---|---|---|

| Powder at -20°C | 3 years | Recommended for long-term storage |

| Powder at 4°C | 2 years | Alternative storage option |

| In solvent at -80°C | 6 months | Maximum solvent storage time |

| In solvent at -20°C | 1 month | Short-term solvent storage |

| Stock solution preparation | Separate aliquots recommended | Avoid freeze-thaw cycles |

| Chemical stability | Stable under recommended conditions | No hazardous reactions reported |

The compound should be stored as a powder at -20°C for optimal long-term stability, where it remains stable for up to three years. When stored at 4°C, the compound maintains stability for approximately two years. For solution storage, the compound can be kept at -80°C for up to six months or at -20°C for one month [9].

Stock solutions should be prepared in separate aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. The compound shows good solubility in dimethyl sulfoxide (DMSO) at concentrations greater than 5 mg/mL when warmed, making it suitable for biological assays [7].

Under standard laboratory conditions, PF 514273 does not exhibit hazardous reactions and is classified as a combustible solid. No specific degradation products have been identified under normal storage conditions, indicating good chemical stability. The compound's stability profile makes it appropriate for use in extended research studies and screening applications [8].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Dow RL, Carpino PA, Hadcock JR, Black SC, Iredale PA, DaSilva-Jardine P, Schneider SR, Paight ES, Griffith DA, Scott DO, O'Connor RE, Nduaka CI. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyraz olo[3,4-f][1,4]oxazepin-8(5H)-one (PF-514273), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity. J Med Chem. 2009 May 14;52(9):2652-5. doi: 10.1021/jm900255t. PubMed PMID: 19351113.